N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide
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Overview
Description
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the attachment of the phenylethyl and prop-2-enamide groups. One common method for synthesizing oxazole rings is the van Leusen reaction, which utilizes tosylmethyl isocyanides (TosMICs) as key reagents . This reaction can be performed under microwave-assisted conditions to improve yield and efficiency .
Industrial Production Methods
Industrial production of oxazole derivatives often involves scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of ionic liquids as solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, dihydro-oxazole derivatives, and various substituted oxazole compounds .
Scientific Research Applications
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to these targets. This binding can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: This compound has a similar structure but with a methyl group at the 5-position of the oxazole ring.
1,3-Oxazole derivatives: Various derivatives of 1,3-oxazole have been studied for their biological activities.
Uniqueness
N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-13(17)16-12(14-15-8-9-18-14)10-11-6-4-3-5-7-11/h2-9,12H,1,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLZYVVURLEJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=CC=C1)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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